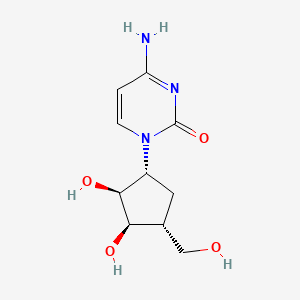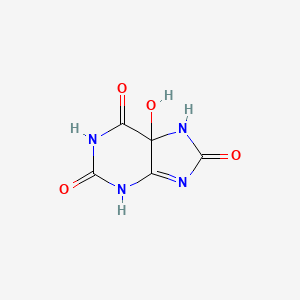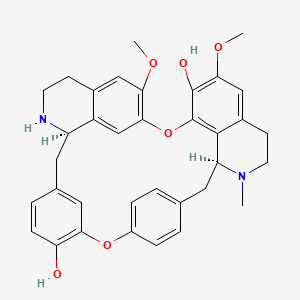
Cetrimonium
Vue d'ensemble
Description
Cetrimonium, également connu sous le nom d’hexadécyltriméthylammonium, est un cation ammonium quaternaire dont les sels sont largement utilisés comme antiseptiques. Il est couramment présent dans les produits de soins personnels tels que les shampooings et les revitalisants en raison de ses propriétés revitalisantes. This compound est efficace contre les bactéries et les champignons, ce qui en fait un composant précieux dans divers agents hygiéniques et de nettoyage .
Méthodes De Préparation
Cetrimonium peut être synthétisé par réaction de l’hexadécylamine avec du chlorure de méthyle ou du bromure de méthyle. La réaction se produit généralement dans un solvant organique sous reflux. Le produit résultant est ensuite purifié par recristallisation ou distillation. Les méthodes de production industrielles impliquent souvent l’utilisation de réacteurs à grande échelle et de procédés continus pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Cetrimonium subit principalement des réactions de substitution en raison de la présence du groupe ammonium quaternaire. Les réactifs courants utilisés dans ces réactions comprennent les halogénures tels que le chlorure et le bromure. Les principaux produits formés à partir de ces réactions sont le chlorure de cétrimonium et le bromure de cétrimonium, qui sont largement utilisés dans diverses applications .
Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé dans la synthèse de nanoparticules d’or et de nanoparticules de silice mésoporeuses.
Biologie : this compound est utilisé dans les tampons de lyse cellulaire pour l’extraction de l’ADN et des protéines.
Médecine : this compound est utilisé comme antiseptique dans les formulations topiques pour prévenir les infections des plaies mineures et des brûlures.
Industrie : this compound est utilisé dans la formulation de revitalisants et de shampooings en raison de ses propriétés revitalisantes. .
Applications De Recherche Scientifique
Cetrimonium has a broad range of scientific research applications:
Chemistry: It is used in the synthesis of gold nanoparticles and mesoporous silica nanoparticles.
Biology: this compound is used in cell lysis buffers for the extraction of DNA and proteins.
Medicine: this compound is used as an antiseptic in topical formulations to prevent infections in minor wounds and burns.
Industry: this compound is used in the formulation of hair conditioners and shampoos due to its conditioning properties. .
Mécanisme D'action
Cetrimonium agit comme un tensioactif cationique, ce qui signifie qu’il a une tête hydrophile chargée positivement et une queue hydrophobe. Cette structure lui permet d’interagir à la fois avec l’eau et l’huile, ce qui en fait un émulsifiant et un détergent efficace. Dans les applications biologiques, this compound perturbe les membranes cellulaires en interagissant avec la bicouche lipidique, ce qui entraîne la lyse cellulaire et la libération des composants intracellulaires .
Comparaison Avec Des Composés Similaires
Cetrimonium est similaire à d’autres composés d’ammonium quaternaire tels que le chlorure de benzalkonium, le chlorure de cétylpyridinium et le chlorure de didécyldiméthylammonium. This compound est unique en son utilisation spécifique dans les produits de soins personnels en raison de ses propriétés revitalisantes. D’autres composés similaires comprennent:
Chlorure de benzalkonium : Principalement utilisé comme désinfectant et conservateur dans divers produits.
Chlorure de cétylpyridinium : Couramment utilisé dans les produits de soins bucco-dentaires tels que les bains de bouche et les dentifrices.
Chlorure de didécyldiméthylammonium : Utilisé comme désinfectant dans les produits de nettoyage industriels et ménagers.
La combinaison unique de propriétés antiseptiques et revitalisantes de this compound en fait un composé polyvalent dans la recherche scientifique et les applications quotidiennes.
Propriétés
Numéro CAS |
6899-10-1 |
|---|---|
Formule moléculaire |
C19H42N+ |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
hexadecyl(trimethyl)azanium |
InChI |
InChI=1S/C19H42N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4/h5-19H2,1-4H3/q+1 |
Clé InChI |
RLGQACBPNDBWTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)C |
melting_point |
240 °C |
Key on ui other cas no. |
6899-10-1 |
Numéros CAS associés |
112-02-7 (chloride) 505-86-2 (hydroxide) 57-09-0 (bromide) 65060-02-8 (methyl sulfate) 68214-07-3 (monosulfate) 7192-88-3 (iodide) |
Solubilité |
100000 mg/L |
Synonymes |
1-hexadecyltrimethylammonium chloride Cetavlon cetrimide cetriminium cetrimonium cetrimonium bromide cetrimonium chloride cetrimonium hydroxide cetrimonium iodide Cetrimonium Methosulfate cetrimonium methyl sulfate cetrimonium monosulfate cetyltrimethylammonium bromide cetyltrimethylammonium chloride CTAB CTAOH hexadecyl trimethyl ammonium bromide hexadecyl(trimethyl)azanium hexadecyltrimethylammonium bromide hexadecyltrimethylammonium octylsulfonate HTAB cpd Octylsulfonate, Hexadecyltrimethylammonium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5,5-Bis(4-fluorophenyl)pentyl]-1-[2-[(3-chloro-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-yl)amino]-2-oxoethyl]piperazine-2-carboxamide](/img/structure/B1202439.png)




![17-(2-methylpropyl)-13-(2-morpholin-4-ylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1202446.png)
![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)

![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)




